![molecular formula C6H12O4 B13900829 4-[(Methoxycarbonyl)oxy]butan-1-ol CAS No. 140947-74-6](/img/structure/B13900829.png)
4-[(Methoxycarbonyl)oxy]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methoxycarbonyl)oxy]butan-1-ol, also known as 4-hydroxybutyl methyl carbonate, is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of a hydroxyl group and a methoxycarbonyl group attached to a butane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]butan-1-ol typically involves the reaction of butane-1,4-diol with dimethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbonate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methoxycarbonyl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[(Methoxycarbonyl)oxy]butanal.
Reduction: Formation of 4-[(Hydroxycarbonyl)oxy]butan-1-ol.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Methoxycarbonyl)oxy]butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Methoxycarbonyl)oxy]butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and carbon dioxide, which can further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutyl acetate: Similar structure but with an acetate group instead of a methoxycarbonyl group.
4-Hydroxybutyl benzoate: Contains a benzoate group instead of a methoxycarbonyl group.
4-Hydroxybutyl propionate: Features a propionate group instead of a methoxycarbonyl group.
Uniqueness
4-[(Methoxycarbonyl)oxy]butan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a methoxycarbonyl group allows for versatile chemical transformations and interactions with biological molecules .
Propriétés
Numéro CAS |
140947-74-6 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
4-hydroxybutyl methyl carbonate |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)10-5-3-2-4-7/h7H,2-5H2,1H3 |
Clé InChI |
LYFFZMBJYLSUTF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


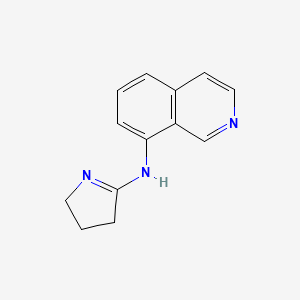
![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
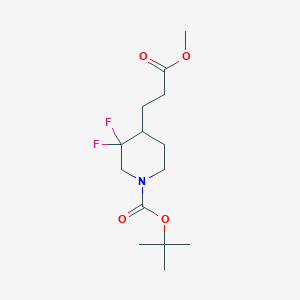
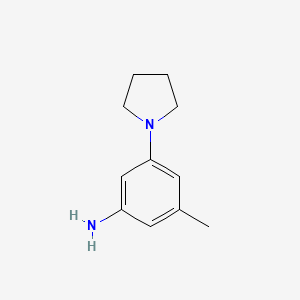
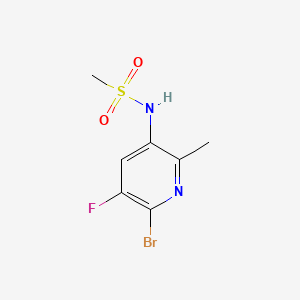
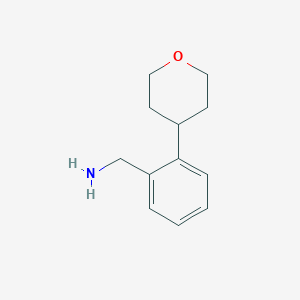
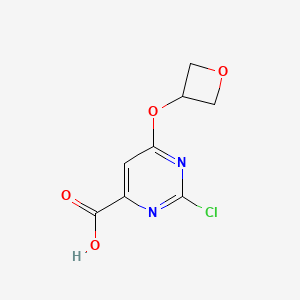
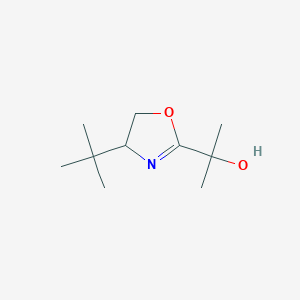
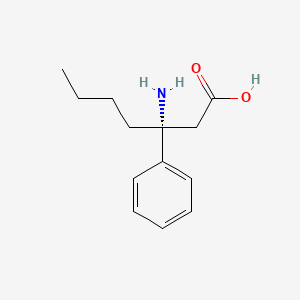
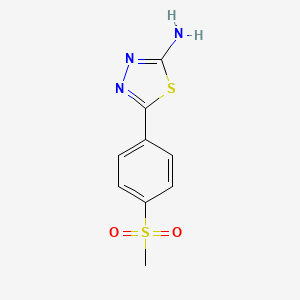
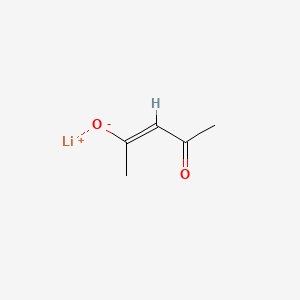
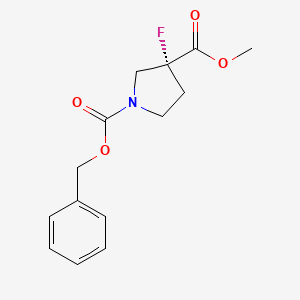
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
